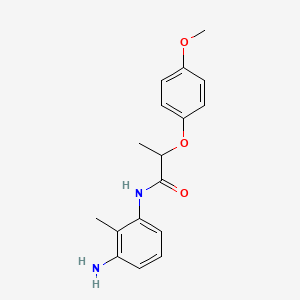

N-(3-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide

Description

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-11-15(18)5-4-6-16(11)19-17(20)12(2)22-14-9-7-13(21-3)8-10-14/h4-10,12H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUBPRGHMZNPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide” typically involves the following steps:

Formation of the amide bond: This can be achieved by reacting 3-amino-2-methylphenylamine with 2-(4-methoxyphenoxy)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:

Continuous flow synthesis: Enhancing reaction efficiency and scalability.

Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

Chemical Reactions Analysis

Types of Reactions

“N-(3-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide” can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₇H₂₀N₂O₃

- Molecular Weight : 300.36 g/mol

- Functional Groups : Contains an amine group, a methoxy group, and a phenoxy group, which contribute to its reactivity and biological activity.

The structural arrangement of this compound facilitates its interactions with biological systems, influencing its solubility and reactivity. The presence of functional groups allows for nucleophilic substitutions and hydrogen bonding, making it a versatile compound in research applications.

Proteomics Research

N-(3-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide is utilized as a reagent in proteomics studies. It aids in investigating protein interactions and functions, particularly in understanding disease mechanisms and pathways .

Therapeutic Potential

Research indicates that this compound may act as a therapeutic agent due to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease processes. Its unique structure allows it to modulate biological pathways, making it a candidate for drug development.

Inflammatory Response Modulation

Studies have shown that N-(3-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide can alter the expression levels of proteins associated with inflammatory responses. This suggests its potential role in treating inflammatory diseases by modulating immune responses .

Inhibition of Type III Secretion System

In one study focused on T3SS inhibitors, N-(3-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide was identified as a promising candidate due to its ability to inhibit T3SS-mediated secretion effectively. The findings suggest that this compound could be further developed as a therapeutic agent against bacterial infections .

Proteomic Analysis

Another study demonstrated that the compound could significantly alter protein expression levels related to inflammatory responses. This finding indicates potential applications in developing treatments for inflammatory diseases, emphasizing the importance of further research into its therapeutic uses .

Mechanism of Action

The mechanism of action of “N-(3-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on Aromatic Moieties

Key Findings :

Functional Group Modifications

Table 2: Functional Group Comparisons

Key Findings :

- Tetrazole () and oxadiazole () rings introduce polarity and metabolic resistance, contrasting with the phenoxy group’s flexibility.

Physicochemical and Structural Properties

Table 3: Physicochemical Comparison

Key Findings :

- The target compound’s logP (~2.5) suggests moderate lipophilicity, suitable for oral bioavailability.

- Ferrocene derivatives () exhibit higher logP due to aromatic and metallic moieties, limiting aqueous solubility.

Biological Activity

N-(3-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide is a synthetic compound with the molecular formula C₁₇H₂₀N₂O₃ and a molecular weight of approximately 300.36 g/mol. This compound features an amine group, a methoxy group, and a phenoxy group, which contribute to its potential biological activities and applications in medicinal chemistry and drug development.

The structural arrangement of this compound is critical for its reactivity and interactions with biological systems. The presence of functional groups such as the amine allows for nucleophilic substitutions, while the methoxy group can undergo demethylation under specific conditions. Additionally, hydrogen bonding capabilities due to both amine and ether functionalities influence its solubility and interactions with other molecules.

The biological activity of N-(3-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in various disease processes. Studies suggest that this compound may modulate biological pathways, making it a candidate for further therapeutic exploration .

Interaction Studies

Recent research has focused on the binding affinity of N-(3-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide to various biological targets. Techniques employed in these studies typically include:

- Surface Plasmon Resonance (SPR) : To measure binding kinetics.

- Isothermal Titration Calorimetry (ITC) : To determine thermodynamic parameters of binding.

- Cell-based assays : To evaluate biological effects in living systems.

These studies indicate that the compound exhibits significant interactions with proteins involved in Type III secretion systems (T3SS), which are critical for the pathogenicity of certain bacteria such as Pseudomonas aeruginosa .

Case Studies

-

Inhibition of Type III Secretion System :

- In a study examining inhibitors of T3SS, N-(3-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide was identified as a potential candidate due to its ability to inhibit T3SS-mediated secretion in P. aeruginosa. The compound demonstrated an IC50 value comparable to established inhibitors, highlighting its potential as a therapeutic agent against bacterial infections .

-

Proteomic Analysis :

- Proteomic studies have shown that this compound can alter the expression levels of proteins associated with inflammatory responses, suggesting its role in modulating immune responses. Such findings could pave the way for its use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal how modifications in the chemical structure can lead to variations in biological activity. For instance:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide | C₁₇H₂₀N₂O₃ | Base compound exhibiting significant biological activity |

| N-(3-amino-2-methylphenyl)-2-(4-methylphenoxy)propanamide | C₁₇H₂₀N₂O₂ | Contains a methyl group instead of methoxy; potential variations in activity |

| N-(4-amino-2-methylphenyl)-2-(2-methoxyphenoxy)propanamide | C₁₇H₂₀N₂O₃ | Different substitution on the phenyl ring; may exhibit different binding properties |

These variations illustrate how subtle changes in functional groups can lead to significant differences in biological activity and chemical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally related amides often involves condensation reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines under basic conditions. For example, in analogous compounds, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used as a coupling agent in chlorinated solvents (e.g., chloroform) to achieve high yields . Optimization may include adjusting stoichiometry, temperature (room temperature to 60°C), and reaction time (6–24 hours). Post-synthesis purification via column chromatography or recrystallization is critical for isolating the pure product .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Chromatography : TLC (Rf values) and HPLC (retention time) to assess purity.

- Spectroscopy :

- 1H/13C NMR : Confirm proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) and carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4%) .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., chloroform) .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., bacterial FabI or TRPV1 receptors). Validate with co-crystallized ligand poses from PDB entries .

- QSAR Analysis : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with bioactivity (e.g., MIC values against Bacillus subtilis) .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

- Methodology :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethyl acetate/petroleum ether). Use SHELX programs for structure solution (SHELXS) and refinement (SHELXL). Key parameters: space group (e.g., P1), R-factor (<5%), and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the lattice) .

- Powder XRD : Confirm phase purity by matching experimental and simulated diffraction patterns .

Q. How can contradictory bioactivity data from similar compounds be resolved?

- Methodology :

- Meta-Analysis : Compare MIC values, assay conditions (e.g., broth microdilution vs. agar diffusion), and bacterial strains tested. For example, substituents like electron-withdrawing groups (e.g., Cl, CF3) on the phenyl ring enhance antibacterial potency in some analogs but reduce solubility .

- Dose-Response Curves : Re-evaluate IC50/EC50 values under standardized conditions to isolate structure-activity trends .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Methodology :

- Intermediate Characterization : Use in-situ FTIR or LC-MS to monitor reaction progress and identify side products (e.g., unreacted amine or acyl chloride).

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce reaction time and improve regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.